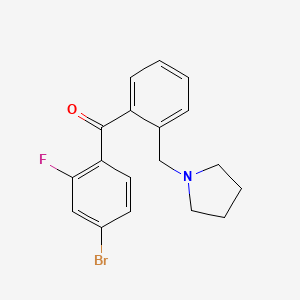

4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone

Description

4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone is a halogenated benzophenone derivative featuring a pyrrolidine ring substituted at the methylene bridge. For example, the piperidine analog has a molecular weight of 376.26 g/mol, a density of 1.371 g/cm³, and a boiling point of 488.7°C . The pyrrolidine variant likely shares similar bulk properties but differs in steric and electronic effects due to the five-membered pyrrolidine ring versus the six-membered piperidine .

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJKMSWUJJVYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643663 | |

| Record name | (4-Bromo-2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-85-1 | |

| Record name | (4-Bromo-2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Fluorination: The addition of a fluorine atom to the aromatic ring.

Pyrrolidinomethylation: The attachment of a pyrrolidinomethyl group to the benzophenone core.

These reactions are carried out under controlled conditions, often using catalysts and specific reagents to ensure high yield and purity .

Chemical Reactions Analysis

4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the pyrrolidinomethyl group, contribute to its reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following table summarizes critical benzophenone derivatives with structural similarities to the target compound:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone | Br, F, pyrrolidinomethyl | C₁₉H₁₉BrFNO | ~376 (estimated) | Not explicitly listed | Five-membered pyrrolidine ring |

| 4-Bromo-2-fluoro-2'-piperidinomethyl benzophenone | Br, F, piperidinomethyl | C₁₉H₁₉BrFNO | 376.26 | 898773-57-4 | Six-membered piperidine ring |

| 4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone | Br, F, spirocyclic amine | C₂₄H₂₆BrFNO₃ | 506.38 | Not listed | Spirocyclic amine substituent |

| 3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone | Cl, F, pyrrolidinomethyl | C₁₈H₁₆ClFNO | 332.78 | 898763-08-1 | Chlorine substitution at position 3 |

| 4-Bromo-2-fluoro-4'-morpholinomethyl benzophenone | Br, F, morpholinomethyl | C₁₈H₁₇BrFNO₂ | 394.24 | 898770-44-0 | Oxygen-containing morpholine ring |

Structural and Functional Differences

Pyrrolidine vs. Piperidine Substituents

- Electronic Effects : Piperidine’s larger ring size may enhance electron-donating capabilities at the methylene bridge, altering reactivity in nucleophilic substitution reactions .

Halogen and Substituent Positioning

- Bromo vs.

- Fluorine Position : Fluorine at position 2 (target compound) versus position 3 (e.g., 3-chloro-5-fluoro analog) modifies electronic distribution, as seen in NMR chemical shift variations in related compounds (e.g., ±0.5 ppm for aromatic protons) .

Spirocyclic and Morpholine Derivatives

- Morpholine Substituents : The morpholine ring (oxygen-containing) increases polarity (PSA = 20.3 for piperidine analog vs. higher for morpholine) and may improve aqueous solubility .

Biological Activity

4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone (CAS No. 898774-85-1) is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a bromine atom, a fluorine atom, and a pyrrolidinomethyl group attached to a benzophenone core, suggests various applications in medicinal chemistry and biological research.

- Molecular Formula : CHBrFNO

- Molecular Weight : 362.24 g/mol

- Purity : Typically around 97% in commercial preparations .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The halogen substituents (bromine and fluorine) and the pyrrolidinomethyl group contribute to its reactivity and binding affinities, potentially influencing various biochemical pathways.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activities. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 and HeLa cells. The IC values for these compounds ranged from approximately 8 to 10 µM after 48 to 72 hours of treatment, suggesting a potent growth inhibitory effect .

Inhibition of Angiogenesis

The compound's potential as an anti-angiogenic agent has also been explored. In vivo studies using chick chorioallantoic membrane (CAM) assays demonstrated that certain derivatives could effectively inhibit blood vessel formation in tumor tissues, which is crucial for tumor growth and metastasis .

Comparative Analysis with Similar Compounds

To provide context regarding the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 4-Bromo-2-fluorobiphenyl | Biphenyl structure | Lacks pyrrolidinomethyl group | Moderate cytotoxicity |

| 4-Bromo-2-fluorophenol | Hydroxyl group instead of pyrrolidinomethyl | Different reactivity | Lower anticancer activity |

| 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone | Pyrrolidinomethyl at different position | Variation in biological activity | Potentially higher potency |

The presence of the pyrrolidinomethyl group in this compound enhances its biological activity compared to other derivatives lacking this moiety.

Case Studies

- Cell Proliferation Assays : In a study evaluating the effects of various benzophenone derivatives on MCF-7 cell lines, it was found that those with halogen substitutions exhibited enhanced cytotoxicity. Specifically, compounds with both bromine and fluorine showed synergistic effects leading to increased apoptosis rates compared to controls .

- In Vivo CAM Assay : A recent investigation utilized the CAM assay to assess the anti-angiogenic properties of related compounds. Results indicated a significant reduction in vascularization when treated with these compounds, highlighting their potential as therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated benzophenone derivatives. For example, introducing the pyrrolidinomethyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) using 4-bromo-2-fluorobenzaldehyde intermediates . Key steps include halogen retention under reaction conditions and purification via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substitution patterns and functional groups. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) ensures purity, while X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. How can researchers validate the purity of this compound before experimental use?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess impurities.

- Melting Point Analysis : Compare observed values with literature data (e.g., derivatives like 4-bromo-2-fluorobenzyl bromide melt at 30°C ).

- Elemental Analysis : Confirm C, H, N, Br, and F percentages against theoretical values .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:

- Catalyst Loading : Test palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) for coupling efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) and their impact on reaction kinetics.

- Temperature Gradients : Explore thermal stability of intermediates (e.g., bromo-fluoro derivatives degrade above 150°C ).

- Green Chemistry : Replace toxic solvents with cyclopentyl methyl ether (CPME) .

Q. What strategies address discrepancies in reported spectroscopic data for brominated fluorobenzophenone derivatives?

- Methodological Answer :

- Computational Validation : Perform Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

- Isotopic Labeling : Use ¹⁹F NMR to track fluorine environments, resolving ambiguities in substitution patterns.

- Cross-Validation : Compare with structurally analogous compounds (e.g., 2-Amino-5-bromo-2'-fluorobenzophenone ).

Q. How can mechanistic studies elucidate the reactivity of bromine versus fluorine substituents in cross-coupling reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of ⁷⁹Br/⁸¹Br isotopologues to probe bond-breaking steps.

- Electron-Deficiency Analysis : Use Hammett plots to quantify electronic effects of fluorine on aryl halide reactivity .

- Single-Crystal XRD : Resolve steric effects of the pyrrolidinomethyl group on coupling accessibility .

Q. What experimental approaches are suitable for studying the environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) and analyze byproducts via LC-MS/MS.

- Hydrolysis Profiling : Test stability in aqueous buffers (pH 3–10) at 25–60°C, monitoring debromination or defluorination.

- Surface Reactivity : Use microspectroscopic imaging (e.g., ToF-SIMS) to study interactions with indoor surfaces (e.g., silica or cellulose) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.